Cas no 2227685-78-9 ((1S)-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol)

(1S)-1-[2-(Propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol is a chiral thiazole derivative characterized by its stereospecific hydroxyl group at the C1 position. This compound exhibits notable utility in asymmetric synthesis and pharmaceutical intermediates due to its rigid thiazole scaffold and stereocenter, which can influence selectivity in catalytic reactions. Its structural features, including the isopropyl substituent on the thiazole ring, contribute to enhanced lipophilicity and stability, making it suitable for applications in medicinal chemistry and agrochemical research. The (S)-configuration ensures precise enantiomeric control, critical for bioactive molecule development. High purity and well-defined stereochemistry are key advantages for researchers requiring reproducible results in complex synthetic pathways.
(1S)-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol structure
2227685-78-9 structure
Product Name:(1S)-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol
CAS No:2227685-78-9
MF:C8H13NOS
MW:171.259920835495
CID:5927217
PubChem ID:94529935
Update Time:2025-05-25

(1S)-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol
    • (1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
    • 2227685-78-9
    • EN300-1747842
    • Inchi: 1S/C8H13NOS/c1-5(2)8-9-4-7(11-8)6(3)10/h4-6,10H,1-3H3/t6-/m0/s1
    • InChI Key: QPYDBCWZKRNPQG-LURJTMIESA-N
    • SMILES: S1C(=CN=C1C(C)C)[C@H](C)O

Computed Properties

  • Exact Mass: 171.07178521g/mol
  • Monoisotopic Mass: 171.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 61.4Ų

(1S)-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1747842-0.05g
(1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
2227685-78-9
0.05g
$1417.0 2023-09-20
Enamine
EN300-1747842-0.1g
(1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
2227685-78-9
0.1g
$1484.0 2023-09-20
Enamine
EN300-1747842-0.25g
(1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
2227685-78-9
0.25g
$1551.0 2023-09-20
Enamine
EN300-1747842-0.5g
(1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
2227685-78-9
0.5g
$1619.0 2023-09-20
Enamine
EN300-1747842-1.0g
(1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
2227685-78-9
1g
$1686.0 2023-06-03
Enamine
EN300-1747842-2.5g
(1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
2227685-78-9
2.5g
$3304.0 2023-09-20
Enamine
EN300-1747842-5.0g
(1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
2227685-78-9
5g
$4890.0 2023-06-03
Enamine
EN300-1747842-10.0g
(1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
2227685-78-9
10g
$7250.0 2023-06-03
Enamine
EN300-1747842-1g
(1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
2227685-78-9
1g
$1686.0 2023-09-20
Enamine
EN300-1747842-5g
(1S)-1-[2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
2227685-78-9
5g
$4890.0 2023-09-20

Additional information on (1S)-1-2-(propan-2-yl)-1,3-thiazol-5-ylethan-1-ol

The Compound CAS No 2227685-78-9: (1S)-1-2-(Propan-2-Yl)-1,3-Thiazol-5-Ylethan-1-Ol

The compound CAS No 2227685-78-9, also known as (1S)-1-2-(propan-2-yl)-1,3-thiazol-5-yethan-1-ol, is a structurally unique organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen atoms. The thiazole ring in this molecule is substituted with a propan-2-y group at the 5-position and a hydroxymethyl group at the 3-position, giving it a distinctive structure that contributes to its versatile properties.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery and development. The (1S) configuration of this compound suggests a specific stereochemistry that may play a crucial role in its biological activity. Stereoisomerism is a critical factor in pharmacology, as it can significantly influence the compound's interaction with biological targets such as enzymes or receptors. This makes (1S)-1-2-(propan-2yl)-1,3-thiazol5yethan1ol a promising candidate for further exploration in medicinal chemistry.

The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazole ring followed by substitution reactions to introduce the propanoyl and hydroxymethyl groups. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for advanced characterization and testing. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and stereochemistry of the compound.

In terms of applications, this compound has shown potential in several areas. In pharmaceutical research, it has been studied for its anti-inflammatory and antioxidant properties. These properties are attributed to the thiazole ring's ability to act as an electron-rich aromatic system, which can interact with reactive oxygen species and reduce oxidative stress. Additionally, preliminary studies suggest that this compound may have antimicrobial activity against certain bacterial strains, making it a candidate for antibiotic development.

Recent advancements in computational chemistry have allowed researchers to model the interactions of (1S)-1-2-(propanoyl)-thiazol5yethan1ol with various biological targets. Molecular docking studies have revealed potential binding sites on key enzymes involved in inflammatory pathways, providing insights into its mechanism of action. These findings are particularly encouraging for the development of new therapeutic agents targeting chronic inflammatory diseases.

Moreover, this compound has demonstrated interesting photophysical properties, which could make it useful in materials science applications such as light-emitting diodes (LEDs) or sensors. The thiazole moiety is known to exhibit strong fluorescence under certain conditions, and modifications to its substituents can further enhance these properties. Ongoing research is exploring how variations in the substituent groups affect the fluorescence quantum yield and stability of the molecule.

In conclusion, CAS No 2227685789 represents a valuable addition to the library of thiazole derivatives with diverse applications across multiple disciplines. Its unique structure, stereochemistry, and functional groups make it an attractive target for further investigation in drug discovery, materials science, and beyond. As research continues to uncover its full potential, this compound is poised to contribute significantly to advancements in these fields.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.